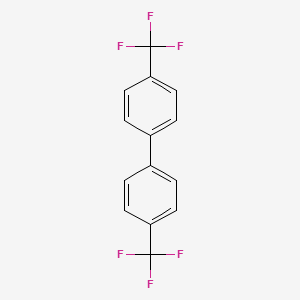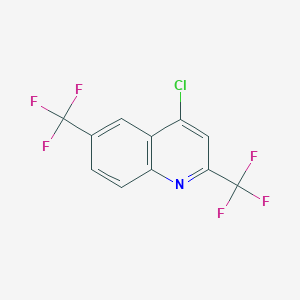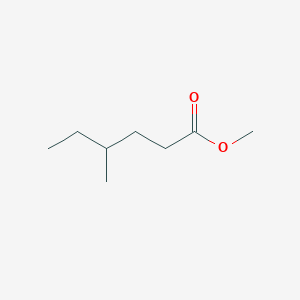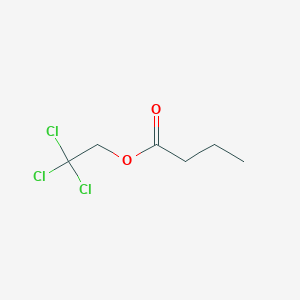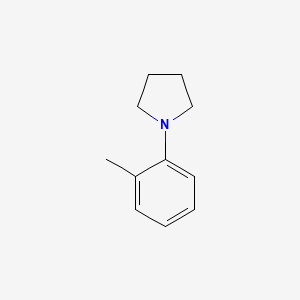
1-(2-methylphenyl)-Pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylphenyl)-Pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-methylphenyl)-Pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with pyrrolidine under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of 2-methylphenylpyrrole. This method offers a scalable and efficient route to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methylphenyl)-Pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: N-substituted pyrrolidines with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-methylphenyl)-Pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2-methylphenyl)-Pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-phenylpyrrolidine: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
2-methylpyrrolidine: Substituted at the pyrrolidine ring rather than the phenyl ring, leading to distinct reactivity and applications.
N-methylpyrrolidine: Methyl group attached to the nitrogen atom, altering its steric and electronic characteristics.
Uniqueness
1-(2-methylphenyl)-Pyrrolidine is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific properties and uses in research and industry.
Propiedades
Número CAS |
41378-30-7 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3 |
Clave InChI |
ZQVAGPGHTQBLMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCC2 |
SMILES canónico |
CC1=CC=CC=C1N2CCCC2 |
Key on ui other cas no. |
41378-30-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
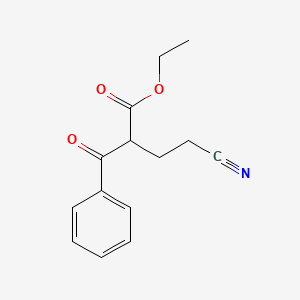
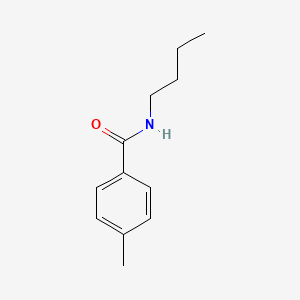
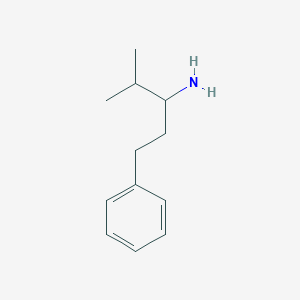
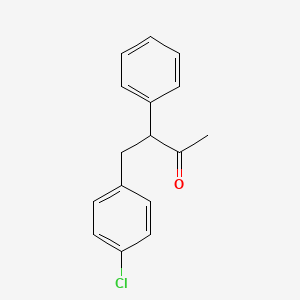
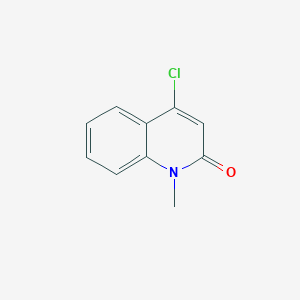
![2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1605538.png)
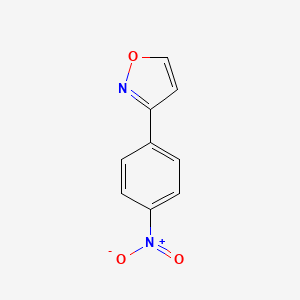
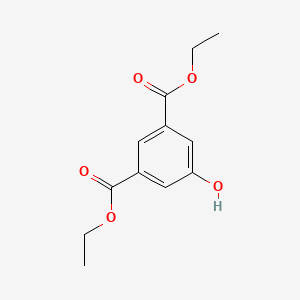
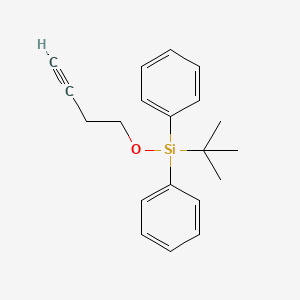
![2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid](/img/structure/B1605543.png)
